molecular formula C16H18N4O2 B2838213 2-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetonitrile CAS No. 2034332-29-9

2-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetonitrile

Cat. No.: B2838213
CAS No.: 2034332-29-9
M. Wt: 298.346
InChI Key: KBWAPVJFQNJWKE-UHFFFAOYSA-N
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Description

2-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetonitrile is a complex organic compound featuring an imidazolidinone ring, a piperidine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazolidinone ring, followed by the introduction of the piperidine ring and the nitrile group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetamide
  • 2-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)propionitrile

Uniqueness

Compared to similar compounds, 2-(4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)acetonitrile may exhibit unique properties due to the presence of the nitrile group, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c17-8-11-18-9-6-13(7-10-18)19-12-15(21)20(16(19)22)14-4-2-1-3-5-14/h1-5,13H,6-7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWAPVJFQNJWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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